N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes dimethylamino, phenyl, phenoxy, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H28N2O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H28N2O3/c1-18-7-5-9-23(19(18)2)29-17-24(27)26(16-22-8-6-14-28-22)15-20-10-12-21(13-11-20)25(3)4/h5-14H,15-17H2,1-4H3 |
InChI Key |
STLVFEXXEZFXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3)C |
Origin of Product |
United States |
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